Cas no 879896-56-7 (N-methyl2-(3-methyl-1,2,4-oxadiazol-5-yl)phenylmethylamine)

879896-56-7 structure
Nome do Produto:N-methyl2-(3-methyl-1,2,4-oxadiazol-5-yl)phenylmethylamine
N-methyl2-(3-methyl-1,2,4-oxadiazol-5-yl)phenylmethylamine Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenemethanamine,N-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-
- N-Methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine
- N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
- 879896-56-7
- DTXSID10640219
- MS-22462
- N-Methyl-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine
- methyl({[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl})amine
- FT-0716495
- DB-077166
- N-methyl2-(3-methyl-1,2,4-oxadiazol-5-yl)phenylmethylamine
-
- Inchi: InChI=1S/C11H13N3O/c1-8-13-11(15-14-8)10-6-4-3-5-9(10)7-12-2/h3-6,12H,7H2,1-2H3
- Chave InChI: LJDBGVKOXDSIQQ-UHFFFAOYSA-N
- SMILES: CC1=NOC(=N1)C2=CC=CC=C2CNC
Propriedades Computadas
- Massa Exacta: 203.10600
- Massa monoisotópica: 203.105862047g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 3
- Complexidade: 200
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.6
- Superfície polar topológica: 51Ų
Propriedades Experimentais
- Densidade: 1.117
- Ponto de ebulição: 344.6°C at 760 mmHg
- Ponto de Flash: 162.2°C
- Índice de Refracção: 1.542
- PSA: 50.95000
- LogP: 2.15530
N-methyl2-(3-methyl-1,2,4-oxadiazol-5-yl)phenylmethylamine Informações de segurança
- Declaração de perigo: Corrosive
-
Identificação dos materiais perigosos:
N-methyl2-(3-methyl-1,2,4-oxadiazol-5-yl)phenylmethylamine Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-methyl2-(3-methyl-1,2,4-oxadiazol-5-yl)phenylmethylamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR12286-250mg |
N-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine |
879896-56-7 | 97% | 250mg |
£90.00 | 2023-08-31 | |
Apollo Scientific | OR12286-1g |
N-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine |
879896-56-7 | 97% | 1g |
£215.00 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438710-1g |
N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |
879896-56-7 | 98% | 1g |
¥2570.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438710-250mg |
N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |
879896-56-7 | 98% | 250mg |
¥991.00 | 2024-04-27 | |
TRC | M103388-10mg |
N-methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine |
879896-56-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | M103388-50mg |
N-methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine |
879896-56-7 | 50mg |
$ 95.00 | 2022-06-04 | ||
TRC | M103388-100mg |
N-methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine |
879896-56-7 | 100mg |
$ 115.00 | 2022-06-04 |
N-methyl2-(3-methyl-1,2,4-oxadiazol-5-yl)phenylmethylamine Literatura Relacionada
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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